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Compound of Interest

Compound Name: 3-Phenoxyphenethylamine

Cat. No.: B056769 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of

Carbon-13 labeled 3-phenoxyphenethylamine. The labeling is strategically introduced into the

ethylamine side-chain, a position valuable for metabolic and pharmacokinetic studies using

mass spectrometry and NMR. The synthetic route involves an initial Ullmann condensation to

form the diaryl ether core, followed by conversion to a benzyl bromide intermediate. The ¹³C

isotope is incorporated via nucleophilic substitution using commercially available potassium

cyanide-[¹³C]. The resulting labeled nitrile is then reduced to the target primary amine. This

protocol is designed to be robust and reproducible for researchers in medicinal chemistry and

drug development.

Overall Synthetic Scheme
The proposed synthesis is a four-step process starting from commercially available 3-

bromobenzaldehyde and phenol. The Carbon-13 label is introduced in the third step.

Step 1: Ullmann Condensation: Synthesis of 3-phenoxybenzaldehyde from 3-

bromobenzaldehyde and phenol.

Step 2: Precursor Formation: Two-stage conversion of 3-phenoxybenzaldehyde to 3-

phenoxybenzyl bromide via reduction to the alcohol followed by bromination.
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Step 3: ¹³C-Label Incorporation: Nucleophilic substitution of 3-phenoxybenzyl bromide with

potassium cyanide-[¹³C] (K¹³CN) to form 3-phenoxybenzyl-[¹³C]-cyanide.

Step 4: Reduction to Final Product: Catalytic hydrogenation of the labeled nitrile to yield [1-

¹³C]-2-(3-phenoxyphenyl)ethan-1-amine.

Experimental Workflow Diagram
The following diagram illustrates the key transformations in the synthetic protocol.
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Starting Materials
(3-Bromobenzaldehyde, Phenol)

Step 1: Ullmann Condensation
(Cu Catalyst, K2CO3)

Intermediate 1
(3-Phenoxybenzaldehyde)

Step 2: Reduction & Bromination
(1. NaBH4; 2. PBr3)

Intermediate 2
(3-Phenoxybenzyl Bromide)

Step 3: ¹³C-Label Incorporation
(K¹³CN, DMSO)

Intermediate 3
(3-Phenoxybenzyl-[¹³C]-cyanide)

Step 4: Nitrile Reduction
(H₂, Raney Ni, NH₃/EtOH)

Final Product
([¹³C]-3-Phenoxyphenethylamine)

Click to download full resolution via product page

Caption: Synthetic workflow for [¹³C]-3-phenoxyphenethylamine.
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Detailed Experimental Protocols
Step 1: Synthesis of 3-Phenoxybenzaldehyde (Ullmann
Condensation)
This step creates the core diaryl ether structure. Modern Ullmann couplings can proceed under

milder conditions than traditional methods.[1][2][3]

Materials:

3-Bromobenzaldehyde (1.0 eq)

Phenol (1.2 eq)

Copper(I) iodide (CuI) (0.1 eq)

L-Proline (0.2 eq)

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

Toluene, anhydrous

Procedure:

To an oven-dried flask under a nitrogen atmosphere, add CuI, L-Proline, and anhydrous

K₂CO₃.

Add phenol followed by anhydrous toluene. Stir the mixture for 15 minutes at room

temperature.

Add 3-bromobenzaldehyde to the suspension.

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours,

monitoring by TLC (Thin Layer Chromatography).

Purification:

Cool the reaction to room temperature and dilute with ethyl acetate.
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Filter the mixture through a pad of Celite to remove inorganic salts and the copper

catalyst.

Wash the filtrate sequentially with 1 M NaOH (aq) to remove excess phenol, water, and

brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl

Acetate gradient) to yield 3-phenoxybenzaldehyde as a clear oil.[4][5]

Step 2: Synthesis of 3-Phenoxybenzyl Bromide
This is a two-part conversion of the aldehyde to a more reactive benzyl bromide.

Part A: Reduction to 3-Phenoxybenzyl Alcohol

Materials: 3-Phenoxybenzaldehyde (1.0 eq), Sodium borohydride (NaBH₄) (1.1 eq),

Methanol.

Procedure: Dissolve 3-phenoxybenzaldehyde in methanol and cool the solution to 0 °C in

an ice bath. Add NaBH₄ portion-wise over 30 minutes. Stir for an additional 2 hours at

room temperature. Quench the reaction by slowly adding 1 M HCl until the pH is ~6-7.

Remove methanol under reduced pressure and extract the aqueous residue with ethyl

acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate

to yield 3-phenoxybenzyl alcohol, which is often used directly in the next step.

Part B: Bromination

Materials: 3-Phenoxybenzyl alcohol (1.0 eq), Phosphorus tribromide (PBr₃) (0.4 eq),

Diethyl ether, anhydrous.

Procedure: Dissolve the crude 3-phenoxybenzyl alcohol in anhydrous diethyl ether under

a nitrogen atmosphere and cool to 0 °C. Add PBr₃ dropwise via syringe. After the addition,

allow the reaction to warm to room temperature and stir for 3-4 hours. Cool the reaction

back to 0 °C and quench by the slow addition of water. Separate the organic layer, wash
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with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate

to yield 3-phenoxybenzyl bromide.

Step 3: Synthesis of 3-Phenoxybenzyl-[¹³C]-cyanide
This is the critical step where the Carbon-13 isotope is incorporated.[6][7]

Materials:

3-Phenoxybenzyl bromide (1.0 eq)

Potassium cyanide-[¹³C] (K¹³CN) (1.1 eq, 99% isotopic purity)

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

CAUTION: KCN is extremely toxic. All operations must be performed in a certified fume

hood with appropriate personal protective equipment. Cyanide waste must be quenched

with bleach or hydrogen peroxide before disposal according to institutional guidelines.[8]

[9][10]

Dissolve K¹³CN in anhydrous DMSO in a flask under a nitrogen atmosphere.

Add a solution of 3-phenoxybenzyl bromide in a small amount of DMSO dropwise to the

cyanide solution at room temperature.

Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

Purification:

Cool the reaction mixture and pour it into a separatory funnel containing water and ethyl

acetate.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers and wash thoroughly with water and brine to remove residual

DMSO and salts.
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Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Purify via flash column chromatography to yield pure 3-phenoxybenzyl-[¹³C]-cyanide.

Step 4: Reduction to [¹³C]-3-Phenoxyphenethylamine
The final step reduces the labeled nitrile to the target primary amine. Catalytic hydrogenation is

preferred to avoid the formation of secondary amine byproducts.[11][12][13][14]

Materials:

3-Phenoxybenzyl-[¹³C]-cyanide (1.0 eq)

Raney Nickel (Raney 2800, slurry in water, ~10% w/w)

Ethanol, saturated with ammonia gas

Hydrogen gas (H₂)

Procedure:

In a high-pressure hydrogenation vessel (Parr shaker), add the 3-phenoxybenzyl-[¹³C]-

cyanide.

Carefully add the Raney Nickel slurry (decant the water first).

Add the ethanolic ammonia solution. The ammonia helps to suppress the formation of

secondary amines.[15]

Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.

Pressurize the vessel with H₂ (e.g., 50-100 psi) and heat to 40-50 °C with vigorous

shaking.

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-

8 hours.

Purification:
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Cool the vessel, vent the hydrogen, and purge with nitrogen.

Carefully filter the catalyst through a pad of Celite. CAUTION: Raney Nickel is pyrophoric

when dry; keep the filter cake wet with ethanol at all times.

Rinse the filter cake with additional ethanol.

Concentrate the filtrate under reduced pressure to obtain the crude product.

The product can be further purified by vacuum distillation or by conversion to its

hydrochloride salt (dissolve in ether, bubble dry HCl gas) followed by recrystallization to

yield [¹³C]-3-Phenoxyphenethylamine HCl as a stable, crystalline solid.

Summary of Quantitative Data
The following table presents the expected, representative data for the synthesis. Actual results

may vary.
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Step
Intermediate /
Product Name

Expected Yield
(%)

Expected
Purity (%)

Key Analytical
Data
(Expected)

1

3-

Phenoxybenzald

ehyde

75 - 85
>98 (Post-

Chromo.)

¹H NMR, ¹³C

NMR consistent

with structure.

MS (EI): m/z

198.07 (M⁺).

2
3-Phenoxybenzyl

Bromide
85 - 95 >95 (Crude)

¹H NMR shows

disappearance of

aldehyde/alcohol

protons and

appearance of

CH₂Br signal.

3

3-

Phenoxybenzyl-

[¹³C]-cyanide

80 - 90
>98 (Post-

Chromo.)

MS (EI): m/z

208.09 (M⁺), an

M+1 shift from

the unlabeled

compound. IR:

C≡N stretch.

4

[¹³C]-3-

Phenoxypheneth

ylamine

70 - 85 >99 (as HCl salt)

MS (ESI): m/z

213.12 ([M+H]⁺),

an M+1 shift

from the

unlabeled amine.

¹³C NMR shows

enhanced signal

for the labeled

carbon.

Safety Precautions
General: All manipulations should be carried out by trained personnel in a well-ventilated

fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


required.

Potassium Cyanide: K¹³CN is a highly potent poison. Handle with extreme care. Avoid

inhalation of dust and contact with skin or eyes. Have a cyanide antidote kit available and be

familiar with its use. All cyanide-containing waste must be detoxified with an oxidizing agent

(e.g., sodium hypochlorite) before disposal.

Raney Nickel: The catalyst is pyrophoric and may ignite spontaneously in air when dry.

Always handle as a slurry and keep it wet.

Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation apparatus is

properly sealed and operated in an area free of ignition sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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